Bis(sulfosuccinimidyl)succinate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(sulfosuccinimidyl)succinate sodium salt is a water-soluble, homobifunctional cross-linking reagent with amine reactivity . It is typically coupled to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5) . It incorporates an 8-atom linker .
Synthesis Analysis
The synthesis of Bis(sulfosuccinimidyl)succinate sodium salt involves the reaction of sulfo-NHS ester with any molecule containing primary amines . The spacer arm contains two cleavable ester sites that may be broken with hydroxylamine, which yields two fragments with terminal amide bonds and the release of ethylene glycol .Molecular Structure Analysis
Bis(sulfosuccinimidyl)succinate sodium salt contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm .Chemical Reactions Analysis
Bis(sulfosuccinimidyl)succinate sodium salt is reactive towards amine (-NH2) functional groups . It is typically coupled to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5) .Physical And Chemical Properties Analysis
Bis(sulfosuccinimidyl)succinate sodium salt is water-soluble . It is membrane-impermeable, allowing for cell surface labeling .Scientific Research Applications
Protein Cross-linking
Bis(sulfosuccinimidyl)succinate sodium salt has been utilized in the cross-linking of proteins. For example, Salhany, Sloan, and Cordes (1990) demonstrated its application in cross-linking human erythrocyte band 3. This process involved converting band 3 to two species with lower electrophoretic mobility, and the presence of noncovalent anion transport inhibitors influenced the formation of these species, suggesting alternate allosterically modulated quaternary structures of band 3 (Salhany, Sloan, & Cordes, 1990).
Surfactant and Reverse Micelle Systems
Shi, Peterson, and Wand (2005) explored the use of bis(sulfosuccinimidyl)succinate sodium salt analogues in forming reverse micelles for high-resolution NMR spectroscopy of encapsulated proteins. This surfactant allowed for the encapsulation of proteins like ubiquitin with high structural fidelity (Shi, Peterson, & Wand, 2005).
Membrane-Impermeant Protein Cross-Linkers
Staros (1982) synthesized and characterized bis(sulfosuccinimidyl) suberate, a membrane-impermeant protein cross-linker. This compound demonstrated high efficiency in cross-linking proteins like rabbit muscle aldolase and erythrocyte band 3 at physiological pH, without permeating cell membranes (Staros, 1982).
Microemulsion and Phase Behavior Studies
Liu et al. (2006) studied fluorinated analogues of bis(sulfosuccinimidyl)succinate sodium salt in supercritical carbon dioxide, providing insights into the phase behavior of these compounds in different conditions. This research is significant for applications in nanoparticle formation and other chemical processes (Liu et al., 2006).
Safety And Hazards
Bis(sulfosuccinimidyl)succinate sodium salt can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
disodium;1-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O14S2.2Na/c15-7-3-5(29(21,22)23)11(19)13(7)27-9(17)1-2-10(18)28-14-8(16)4-6(12(14)20)30(24,25)26;;/h5-6H,1-4H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMAZBCSVWSDIQ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2Na2O14S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747237 |
Source
|
Record name | Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(sulfosuccinimidyl)succinate sodium salt | |
CAS RN |
215597-96-9 |
Source
|
Record name | Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.